Voacristine

Übersicht

Beschreibung

Voacristine is a natural product found in Tabernaemontana catharinensis, Tabernanthe iboga, and other organisms with data available.

Wirkmechanismus

Target of Action

Voacristine, an indole alkaloid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, chromosome segregation during cell division, and intracellular transport .

Mode of Action

This compound binds to tubulin and inhibits the formation of microtubules . This interaction disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during cell division . By arresting the cell at metaphase, this compound specifically affects the M and S phases of the cell cycle . It may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting microtubule formation, this compound disrupts the mitotic spindle’s formation, preventing cells from properly dividing . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It’s known that this compound is administered intravenously . After administration, it’s believed to be metabolized predominantly in the liver . More research is needed to fully understand this compound’s pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest and cell death . This makes this compound effective in treating various types of cancer, including acute lymphocytic leukemia, acute myeloid leukemia, Hodgkin’s disease, neuroblastoma, and small cell lung cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including the physiological environment within the body and the presence of other drugs or substances. For example, the presence of certain enzymes in the liver can affect the metabolism and therefore the effectiveness of this compound . Additionally, the pH level in the stomach can influence the stability of this compound. More research is needed to fully understand how environmental factors influence this compound’s action.

Biochemische Analyse

Biochemical Properties

Voacristine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of microtubule-associated proteins, which are crucial for cell division. This compound binds to tubulin, a protein that forms microtubules, and prevents its polymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. This interaction is particularly important in cancer treatment, as it prevents the proliferation of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, particularly those involved in cell division and apoptosis. It also impacts gene expression by inhibiting the transcription of genes involved in cell proliferation. Additionally, this compound affects cellular metabolism by disrupting the normal function of microtubules, which are essential for intracellular transport and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, a protein that forms microtubules. By binding to tubulin, this compound prevents its polymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. This inhibition of microtubule formation is crucial for its anticancer activity, as it prevents the proliferation of cancer cells. This compound also affects other biomolecules, such as enzymes involved in cell division and apoptosis, further enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell cycle arrest and apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity. At high doses, this compound can cause toxic effects, including neurotoxicity and myelosuppression. These adverse effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. This compound can also affect metabolic flux and metabolite levels, particularly in cancer cells, by disrupting normal cellular processes and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, particularly those with high rates of cell division, such as tumors. This selective accumulation enhances its therapeutic effects while minimizing toxicity to normal tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cellular structures. It can also be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its ability to disrupt the mitotic spindle and induce cell cycle arrest .

Biologische Aktivität

Voacristine, an alkaloid derived from the genus Voacanga, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

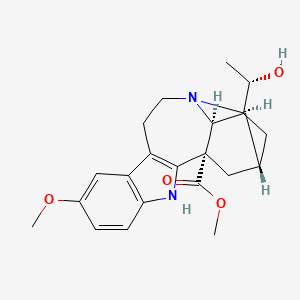

Chemical Structure and Properties

This compound is classified as an indole alkaloid, characterized by its complex structure that contributes to its biological activity. The molecular formula is , and it exhibits a variety of functional groups that enhance its interaction with biological targets.

1. Antiparasitic Activity

Recent studies have highlighted this compound's potential as an antiparasitic agent. It was found to inhibit the motility of Onchocerca ochengi microfilariae and adult male worms in a dose-dependent manner. The IC50 values for these effects ranged from 2.49 to 5.49 µM for microfilariae and 3.45 to 17.87 µM for adult males, indicating significant activity against these parasites .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.49 - 5.49 | Microfilariae |

| This compound | 3.45 - 17.87 | Adult Male Worms |

2. Neuroprotective Activity

This compound has been associated with neuroprotective effects, particularly through its anticholinesterase activity. This property suggests its potential for treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing neurotransmission . The study indicated that this compound and related compounds exhibited promising IC50 values in the range of 2.1 to 2.5 µg/mL for anticholinesterase activity .

3. Affinity for Human Proteins

Molecular docking studies have shown that this compound forms stable complexes with several human proteins, including nitric oxide synthases (NOS) and dihydrofolate reductase (DHFR). The binding affinity scores suggest that this compound could modulate critical biological pathways involved in metabolism and cell proliferation .

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Nitric Oxide Synthase (NOS) | -9.0 |

| Dihydrofolate Reductase (DHFR) | -11.0 |

Case Study 1: Antiparasitic Efficacy

A study conducted on Voacanga africana extracts revealed that this compound significantly inhibited the motility of O. ochengi. This research supports traditional uses of Voacanga species in treating onchocerciasis, highlighting this compound as a candidate for further drug development against filarial infections .

Case Study 2: Neurodegenerative Disease Potential

In another investigation focusing on the neuroprotective properties of alkaloids from Tabernaemontana species, this compound was noted for its high anticholinesterase activity, suggesting its potential role in managing conditions like Alzheimer’s disease . The study indicated that alkaloids with similar structures could be beneficial in developing therapeutic agents aimed at neurodegeneration.

Eigenschaften

IUPAC Name |

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMQKBZMKFJPMH-VJMPXSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-84-6 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12-methoxy-, methyl ester, (20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voacristine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.